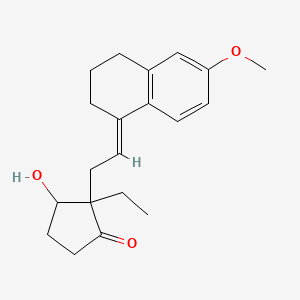
(+/-)-13-Ethyl-17alpha-hydroxy-3-methoxy-8,14-secogona-1,3,5(10),9(11)-tetraen-14-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(+/-)-13-Ethyl-17alpha-hydroxy-3-methoxy-8,14-secogona-1,3,5(10),9(11)-tetraen-14-one is a synthetic compound with a complex structure It belongs to the class of secosteroids, which are characterized by a broken ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-13-Ethyl-17alpha-hydroxy-3-methoxy-8,14-secogona-1,3,5(10),9(11)-tetraen-14-one involves multiple steps, starting from simpler steroidal precursors. The process typically includes:
Hydroxylation: Introduction of hydroxyl groups at specific positions.
Methoxylation: Addition of methoxy groups.
Seco-ring formation: Breaking of the steroidal ring to form the secosteroid structure.
Ethylation: Introduction of ethyl groups at designated positions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carried out in controlled environments to maintain the integrity of the compound and to minimize impurities.
Analyse Chemischer Reaktionen
Types of Reactions
(+/-)-13-Ethyl-17alpha-hydroxy-3-methoxy-8,14-secogona-1,3,5(10),9(11)-tetraen-14-one undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of double bonds or ketones to alcohols.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
(+/-)-13-Ethyl-17alpha-hydroxy-3-methoxy-8,14-secogona-1,3,5(10),9(11)-tetraen-14-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical products.
Wirkmechanismus
The mechanism of action of (+/-)-13-Ethyl-17alpha-hydroxy-3-methoxy-8,14-secogona-1,3,5(10),9(11)-tetraen-14-one involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and influencing various biological processes. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Estra-1,3,5(10),9(11)-tetraene-3,17beta-diol: A related compound with similar structural features.
Estra-1,3,5(10),9(11)-tetraene-3,16alpha,17beta-triol: Another structurally similar compound.
Uniqueness
(+/-)-13-Ethyl-17alpha-hydroxy-3-methoxy-8,14-secogona-1,3,5(10),9(11)-tetraen-14-one is unique due to its specific functional groups and secosteroid structure, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C20H26O3 |
|---|---|
Molekulargewicht |
314.4 g/mol |
IUPAC-Name |
2-ethyl-3-hydroxy-2-[(2E)-2-(6-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)ethyl]cyclopentan-1-one |
InChI |
InChI=1S/C20H26O3/c1-3-20(18(21)9-10-19(20)22)12-11-14-5-4-6-15-13-16(23-2)7-8-17(14)15/h7-8,11,13,18,21H,3-6,9-10,12H2,1-2H3/b14-11+ |
InChI-Schlüssel |
ZXYHLOFRRMDJAQ-SDNWHVSQSA-N |
Isomerische SMILES |
CCC1(C(CCC1=O)O)C/C=C/2\CCCC3=C2C=CC(=C3)OC |
Kanonische SMILES |
CCC1(C(CCC1=O)O)CC=C2CCCC3=C2C=CC(=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


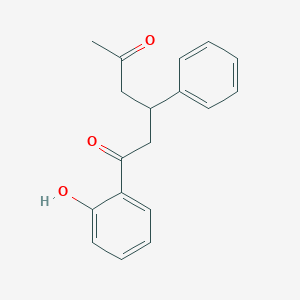


![(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8aR,9S,12aS,14aR,14bR)-9-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B13842117.png)



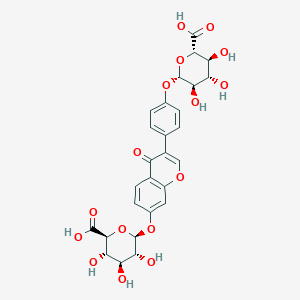


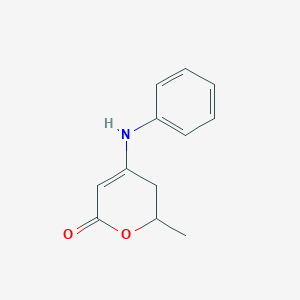
![1-[(4-methoxyphenyl)methyl]-6,7-dihydro-5H-indazol-4-one](/img/structure/B13842159.png)
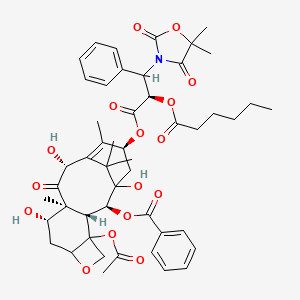
![3-[(5-Quinolin-3-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)amino]benzenesulfonamide](/img/structure/B13842164.png)
